2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
CAS No.: 133648-81-4
Cat. No.: VC20815359
Molecular Formula: C16H8Cl3N3O3
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133648-81-4 |
|---|---|
| Molecular Formula | C16H8Cl3N3O3 |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione |
| Standard InChI | InChI=1S/C16H8Cl3N3O3/c17-9-3-1-8(2-4-9)15(24)14-11(18)5-10(6-12(14)19)22-16(25)21-13(23)7-20-22/h1-7H,(H,21,23,25) |
| Standard InChI Key | WWMSVMFCIRAZNT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chlorinated triazine derivative with the CAS registry number 133648-81-4 . The compound is characterized by a triazine ring structure with multiple functional groups, including chlorine substituents that contribute to its biological properties. It is also known by the synonym "Descyano Diclazuril Ketone," indicating its relationship to the anticoccidial drug Diclazuril .
Molecular Composition and Structure
The molecular formula of the compound is C16H8Cl3N3O3, with a molecular weight of 396.61200 g/mol . The structure features a 1,2,4-triazine-3,5-dione core with a 3,5-dichloro-4-(4-chlorobenzoyl)phenyl substituent at the 2-position. This arrangement creates a complex three-dimensional structure with multiple reactive sites and specific pharmacophoric elements. The exact mass of the compound is 394.96300, which is slightly lower than its molecular weight due to isotopic considerations .
Physicochemical Properties
Key Physical Parameters
The compound exhibits several important physicochemical parameters that define its behavior in biological systems and chemical reactions. The documented properties include a Polar Surface Area (PSA) of 85.08000, indicating moderate potential for membrane permeability . Additionally, it has a LogP value of 3.52430, suggesting a relatively lipophilic nature that influences its distribution in biological compartments and potential for absorption .
| Parameter | Value | Unit |
|---|---|---|
| Molecular Weight | 396.61200 | g/mol |
| Exact Mass | 394.96300 | - |
| PSA | 85.08000 | Ų |
| LogP | 3.52430 | - |
Solubility and Physical State
The compound exists as an off-white to pale orange solid at room temperature . It demonstrates limited solubility in common organic solvents, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This solubility profile influences its formulation strategies and applications in pharmaceutical preparations. The limited aqueous solubility is consistent with its relatively high LogP value and suggests hydrophobic interactions as a dominant feature in its physical properties.
Applications and Biological Activity
Relationship to Diclazuril
A significant aspect of 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione is its status as an impurity of Diclazuril (D436200) . Diclazuril is a well-established anticoccidial agent used in veterinary medicine. The structural similarity between the two compounds suggests potential shared mechanisms of action or metabolic relationships. Understanding this impurity is crucial for quality control in pharmaceutical manufacturing and may provide insights into structure-activity relationships within this class of compounds.
Structural Comparisons and Related Compounds
Triazine Derivative Family
The 1,2,4-triazine-3,5(2H,4H)-dione structural motif is found in several biologically active compounds. This heterocyclic system provides a scaffold for diverse modifications that can tune biological activities. The presence of this core structure in other pharmaceutically relevant compounds suggests its importance as a pharmacophore in medicinal chemistry. The specific arrangement of substituents around this core contributes to the unique properties of 2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione.
Structural Analogs
A structurally related compound is 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, which differs by having a benzyl group instead of a benzoyl group . This subtle structural difference—essentially the absence of a carbonyl group in the linking moiety—likely confers different physicochemical properties and potentially altered biological activity. Such structural relationships are valuable for understanding structure-activity relationships and for guiding the development of new compounds with enhanced properties.
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